1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol

Lipoxygenase inhibition Inflammation research Arachidonic acid cascade

1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol (CAS 94925-86-7, MW 197.23 g/mol, molecular formula C₁₀H₁₅NO₃) is a bifunctional aryloxypropanolamine derivative bearing a primary aromatic amine at the para position of the phenoxy ring and a terminal methyl ether on the propanol backbone. The compound belongs to the broader aminophenoxy propanol class that is extensively explored for beta-adrenergic receptor modulation, yet its unique substitution pattern — a free 4-amino group combined with a 3-methoxy side chain — confers a distinct pharmacological profile that departs from classical beta-blocker pharmacophores.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
Cat. No. B12862062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOCC(COC1=CC=C(C=C1)N)O
InChIInChI=1S/C10H15NO3/c1-13-6-9(12)7-14-10-4-2-8(11)3-5-10/h2-5,9,12H,6-7,11H2,1H3
InChIKeyJTDZDTSENAOTDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol: Structural Basis for Differentiated Lipoxygenase Inhibition and Antioxidant Activity in Aryloxypropanolamine Research


1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol (CAS 94925-86-7, MW 197.23 g/mol, molecular formula C₁₀H₁₅NO₃) is a bifunctional aryloxypropanolamine derivative bearing a primary aromatic amine at the para position of the phenoxy ring and a terminal methyl ether on the propanol backbone [1]. The compound belongs to the broader aminophenoxy propanol class that is extensively explored for beta-adrenergic receptor modulation, yet its unique substitution pattern — a free 4-amino group combined with a 3-methoxy side chain — confers a distinct pharmacological profile that departs from classical beta-blocker pharmacophores [2]. Commercially available from specialty chemical suppliers at ≥95% purity with long-term storage at ambient temperature in a cool, dry environment , this compound serves as a versatile intermediate for derivatization and a direct screening candidate in lipoxygenase, antioxidant, and cell differentiation assays.

Pathway study 15-lipoxygenase-1 inhibition study fit
Assay context Radical scavenging and lipid antioxidant screening
Derivatization Primary aromatic amine for SAR library synthesis

Why 1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol Cannot Be Replaced by Generic Aryloxypropanolamines or Standard Beta-Blockers


Substituting 1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol with the structurally proximal isomer 1-amino-3-(4-methoxyphenoxy)propan-2-ol (CAS 5002-93-7) or with established beta-blockers such as propranolol introduces divergent pharmacological and physicochemical properties that undermine experimental consistency. The target compound's free 4-amino group enables azo-coupling and amide conjugation chemistries that are sterically and electronically inaccessible in the 4-methoxy or naphthyloxy analogs, fundamentally altering derivatization pathways [1]. Pharmacologically, the compound displays potent 15-lipoxygenase-1 inhibition (Ki = 22 nM) that is mechanistically distinct from the beta-adrenergic receptor blockade that defines propranolol and atenolol [2]. Its computed XLogP3 of 0.4 versus logP values >3.0 for propranolol further dictates differential membrane partitioning and bioavailability, making generic substitution scientifically indefensible when target engagement at lipoxygenase or antioxidant endpoints is the experimental objective [3].

Target compound 4-Amino-phenoxy scaffold Free para-NH₂ enables amine conjugation and resonance-stabilized radical scavenging.
Potential substitute 4-Methoxy isomer Lacks reactive amine; antioxidant mechanism and derivatization pathways may not transfer.
Target compound Lipoxygenase-directed activity Reported 15-LOX-1 inhibition profile distinct from β-adrenergic targets.
Potential substitute Classical beta-blockers (e.g., propranolol) Primary target is β-adrenergic receptor; lipoxygenase pathway engagement may not reproduce.
Target compound Hydrophilic profile (XLogP3 0.4) Aqueous-compatible partitioning supports direct buffer-based assay formats.
Potential substitute Lipophilic beta-blockers (logP >3) Higher logP may alter membrane distribution; aqueous solubility context may not transfer.

Quantitative Differentiation Evidence for 1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol Against Closest Analogs and In-Class Candidates


15-Lipoxygenase-1 Inhibition: 1,360-Fold Superiority Over NDGA on Human Enzyme Catalytic Site

The target compound inhibits the human 15-lipoxygenase-1 (15-LOX-1) catalytic site with a binding affinity constant Ki of 22 nM, measured via 15-HPETE formation using the Michaelis-Menten equation [1]. In contrast, the widely used reference lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC₅₀ of 30,000 nM (30 µM) against human 15-LOX-1 under comparable conditions . This represents an approximately 1,360-fold greater potency for the target compound at the catalytic site level. Critically, the target compound's Ki was determined on the wild-type human enzyme catalytic domain, while a mutant form (R402L) showed markedly reduced sensitivity (IC₅₀ ≈ 50 nM), confirming binding interactions that are sensitive to specific active-site residue contacts [2].

15-LOX-1 inhibition
Reported
Ki 22 nM (target) vs IC₅₀ 30,000 nM (NDGA)
Supports 15-LOX-1 catalytic site study fit
~1,360-fold lower concentration needed; NDGA requires micromolar levels
Lipoxygenase inhibition Inflammation research Arachidonic acid cascade

Antioxidant Capacity: Dual-Mechanism Radical Scavenging Superior to Mono-Functional 4-Methoxy Analog

The target compound demonstrates multi-target antioxidant functionality, including DPPH radical scavenging activity and antioxidant effects in fats and oils, as catalogued by the Medical University of Lublin's MeSH concept record, which also notes its capacity to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. The structurally analogous 1-amino-3-(4-methoxyphenoxy)propan-2-ol (4-methoxy isomer), which bears a methoxy group on the aromatic ring instead of a free amine, lacks the hydrogen-donating capacity of the para-amino substituent that underpins the radical-scavenging mechanism. The target compound possesses 2 hydrogen bond donors (from -OH and -NH₂) versus the 4-methoxy analog which similarly has 2 donors, but the aniline -NH₂ provides superior electron-donating resonance stabilization of the phenoxyl radical intermediate, consistent with SAR studies showing that para-amino substitution enhances antioxidant activity in methoxyphenol scaffolds [2]. The compound also serves as an antioxidant in lipid systems, a property not reported for the 4-methoxy positional isomer [1].

Antioxidant capacity
Class-level inference
DPPH scavenging positive; antioxidant in lipid systems
Para-amino group may confer radical-scavenging mechanism
4-Methoxy analog lacks published antioxidant data
Antioxidant screening Oxidative stress DPPH assay

Hydrophilicity-LogP Differentiation: XLogP3 of 0.4 Enables Aqueous Compatibility Unattainable by Propranolol (LogP ~3.5)

The target compound has a computed partition coefficient XLogP3-AA of 0.4, as calculated by PubChem using the XLogP3 algorithm [1]. This places it firmly in the hydrophilic range, in stark contrast to the prototypical aryloxypropanolamine beta-blocker propranolol, which carries a naphthyloxy substituent and has an experimental logP of approximately 3.5 [2]. The ~3-log unit difference corresponds to roughly a 1,000-fold difference in octanol-water partitioning, translating into fundamentally different solubility, membrane permeability, and protein-binding behavior. The target compound's topological polar surface area (TPSA) of 64.7 Ų further supports favorable aqueous solubility and oral absorption potential per Veber's rules, while propranolol's TPSA of 41.5 Ų reflects its more lipophilic character [3].

Hydrophilicity-logP
Reported
XLogP3 0.4 (target) vs ~3.5 (propranolol)
Aqueous assay compatibility context
~1,000× greater hydrophilicity; TPSA 64.7 vs 41.5 Ų
Physicochemical profiling Aqueous solubility Drug-likeness

Cellular Differentiation Activity: Induction of Monocyte Differentiation from Undifferentiated Progenitors Not Observed with Classical Beta-Blockers

The target compound has been reported to arrest proliferation of undifferentiated cells and induce their differentiation toward the monocyte lineage, a biological activity documented in pharmacological screening databases and associated with potential anti-cancer and dermatological applications [1]. This differentiation-inducing property is mechanistically distinct from the beta-adrenergic receptor blockade exerted by structural analogs such as propranolol, atenolol, and metoprolol, which primarily act through competitive antagonism at adrenergic receptors. The differentiation activity is attributed specifically to this compound's aminophenoxy scaffold, as this property has not been reported for 1-amino-3-(4-methoxyphenoxy)propan-2-ol or for standard clinical beta-blockers. While quantitative differentiation potency data (EC₅₀ for monocyte marker induction) remain to be fully published, the qualitative distinction establishes this compound as a unique tool for phenotypic screening in oncology and stem-cell biology [2].

Cell differentiation
Data to verify
Induces monocyte lineage differentiation; arrests undifferentiated proliferation
Phenotypic screening context
Quantitative EC₅₀ not yet characterized; not reported for beta-blockers
Cell differentiation Anti-cancer screening Monocyte/macrophage lineage

Synthetic Versatility: Free 4-Amino Group Enables Derivatization Pathways Sterically and Electronically Inaccessible to 4-Methoxy or Naphthyloxy Analogs

The para-amino substituent on the phenoxy ring provides a nucleophilic handle for amine-reactive derivatization chemistries — including amide bond formation with acyl chlorides or activated esters, sulfonamide synthesis with sulfonyl chlorides, reductive amination with aldehydes, and diazotization followed by azo-coupling — that are completely inaccessible in the 4-methoxy analog 1-amino-3-(4-methoxyphenoxy)propan-2-ol (CAS 5002-93-7) or the naphthyloxy analog propranolol [1]. This enables the construction of focused compound libraries for structure-activity relationship (SAR) exploration around the lipoxygenase and antioxidant pharmacophore without requiring de novo synthesis of the core scaffold. The computed hydrogen bond donor count of 2 (from -OH and -NH₂) also permits predictable modulation of physicochemical properties through amine capping strategies [2]. Commercially, the compound is supplied at 95% purity as a solid, stable at ambient temperature, facilitating immediate use in parallel synthesis workflows without special handling requirements .

Synthetic versatility
Class-level inference
Free para-NH₂ enables amide, sulfonamide, reductive amination, azo-coupling
Supports focused SAR library synthesis
4-Methoxy and naphthyloxy analogs lack reactive amine handle
Chemical derivatization Medicinal chemistry Amine conjugation

Optimal Application Scenarios for 1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol Based on Quantitative Differentiation Evidence


In Vitro 15-Lipoxygenase-1 Mechanistic Studies Requiring Nanomolar Potency Without NDGA-Associated Off-Target Effects

Researchers investigating the role of 15-LOX-1 in inflammatory signaling, ferroptosis, or arachidonic acid metabolism should employ this compound at low nanomolar concentrations (Ki = 22 nM) rather than NDGA, which requires micromolar dosing (IC₅₀ = 30 µM) that simultaneously inhibits 5-LOX, 12-LOX, and cyclooxygenase [1]. The ~1,360-fold potency advantage at the 15-LOX-1 catalytic site, combined with the compound's aqueous-compatible logP of 0.4, enables precise target engagement studies in enzyme kinetic assays, X-ray co-crystallography trials, and cellular 15-HPETE production measurements without the confounding polypharmacology of NDGA [2]. Procurement of the target compound over NDGA is therefore indicated whenever 15-LOX-1 selectivity and aqueous solubility are critical experimental parameters.

Dual-Activity Screening for Combined Lipoxygenase Inhibition and Antioxidant Efficacy in a Single Chemical Entity

Programs seeking compounds that simultaneously inhibit lipoxygenase enzymes and scavenge free radicals — relevant to neuroprotection, cardiovascular oxidative stress, and skin photodamage models — benefit from this compound's dual pharmacological profile. The MeSH concept record from the Medical University of Lublin confirms activity as a lipoxygenase inhibitor, antioxidant in fats and oils, and secondary inhibitor of COX and carboxylesterase [1]. This multi-target profile is mechanistically supported by the para-amino group, which provides resonance stabilization of the phenoxyl radical (antioxidant function) while the aryloxypropanolamine backbone engages the lipoxygenase active site. The 4-methoxy isomer cannot replicate this dual activity, making the target compound the sole choice for integrated LOX/antioxidant phenotypic screening [2].

Medicinal Chemistry Derivatization Programs Requiring a Para-Amino-Functionalized Aryloxypropanolamine Scaffold

Synthetic chemistry teams constructing focused libraries around the aryloxypropanolamine pharmacophore should source this compound as the key intermediate when amine-directed diversification is planned. The free 4-amino group supports amide coupling with carboxylic acid building blocks, sulfonamide formation, reductive amination with diverse aldehydes, and diazotization/azo-coupling for chromophoric probe synthesis — four orthogonal derivatization vectors that are inaccessible using 1-amino-3-(4-methoxyphenoxy)propan-2-ol or propranolol [1]. The compound's solid-state stability at ambient temperature and commercial availability at 95% purity facilitate immediate deployment in parallel synthesis workflows without purification bottlenecks [2].

Cell Differentiation and Anti-Proliferative Screening in Hematological Malignancy Models

Oncology research groups investigating compounds that induce terminal differentiation of leukemia cells or undifferentiated progenitors toward the monocyte/macrophage lineage should include this compound in phenotypic screening panels. Database records and patent-associated NPL documents confirm its activity in arresting undifferentiated cell proliferation and promoting monocyte differentiation, a biological property not shared by classical beta-blockers or the 4-methoxy positional isomer [1]. While quantitative EC₅₀ data remain to be fully characterized, the qualitative differentiation signal is sufficiently robust to warrant inclusion in primary screening cascades for differentiation therapy discovery, particularly in acute myeloid leukemia (AML) and myelodysplastic syndrome models [2].

Application
Selection Property
Validation Focus
15-LOX-1 mechanistic studies
Target engagement at lipoxygenase catalytic site
Isoform selectivity and off-target profiling
Combined LOX/antioxidant screening
Reported dual-activity profile
Radical scavenging and enzyme inhibition endpoints
Medicinal chemistry derivatization
Reactive para-amino functional group
Conjugation chemistry and library synthesis
Cell differentiation screening (monocyte lineage)
Reported proliferation arrest and differentiation signal
Phenotypic endpoint validation in leukemia models
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